molecular formula C26H34Cl2N3O4P B1667109 Aminoquinol monophosphate CAS No. 102112-06-1

Aminoquinol monophosphate

Cat. No.: B1667109
CAS No.: 102112-06-1
M. Wt: 554.4 g/mol
InChI Key: WTBHKKAMHWHVJZ-UNGNXWFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Originally developed as an antiprotozoal agent for acute necrotizing cutaneous leishmaniasis, Aminoquinol has demonstrated broad-spectrum antitumor effects by disrupting cell cycle progression (G1/S phase blockade via RB phosphorylation inhibition) and promoting apoptosis through PI3K/AKT suppression . Thermal proteome profiling (TPP) confirms its direct binding to CDK4, CDK6, PI3K, and phosphorylated AKT, with weaker interactions with mTOR . Despite promising preclinical results, its clinical translation is challenged by acute oral toxicity and poor solubility, necessitating further optimization .

Properties

CAS No.

102112-06-1

Molecular Formula

C26H34Cl2N3O4P

Molecular Weight

554.4 g/mol

IUPAC Name

4-N-[7-chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]quinolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid

InChI

InChI=1S/C26H31Cl2N3.H3O4P/c1-4-31(5-2)16-8-9-19(3)29-26-18-22(14-12-20-10-6-7-11-24(20)28)30-25-17-21(27)13-15-23(25)26;1-5(2,3)4/h6-7,10-15,17-19H,4-5,8-9,16H2,1-3H3,(H,29,30);(H3,1,2,3,4)/b14-12+;

InChI Key

WTBHKKAMHWHVJZ-UNGNXWFZSA-N

SMILES

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)C=CC3=CC=CC=C3Cl)Cl.OP(=O)(O)O

Isomeric SMILES

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)/C=C/C3=CC=CC=C3Cl)Cl.OP(=O)(O)O

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)C=CC3=CC=CC=C3Cl)Cl.OP(=O)(O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aminoquinol monophosphate

Origin of Product

United States

Comparison with Similar Compounds

Mechanism of Action and Target Specificity

Aminoquinol’s dual inhibition of CDK4/6 and PI3K/AKT/mTOR distinguishes it from single-target inhibitors (Table 1). For example:

  • 5-Fluorouracil (5-FU): A pyrimidine analog targeting thymidylate synthase, disrupting DNA synthesis. Unlike Aminoquinol, 5-FU lacks kinase inhibition but synergizes with Aminoquinol in HCC models by complementing its antiproliferative effects .
  • Sorafenib: A multi-kinase inhibitor targeting Raf, VEGFR, and PDGFR, approved for advanced HCC.

Table 1: Target Specificity and Mechanisms

Compound Primary Targets Key Mechanism
Aminoquinol CDK4/6, PI3K/AKT/mTOR Dual kinase inhibition; cell cycle arrest
5-Fluorouracil Thymidylate synthase DNA synthesis disruption
Sorafenib Raf, VEGFR, PDGFR Angiogenesis and proliferation blockade
Efficacy in Resistant and RB-Deficient Models

Aminoquinol retains activity in RB-deficient HCC cells, a significant advantage over CDK4/6-specific inhibitors like Palbociclib, which rely on intact RB signaling . This property may address resistance mechanisms in tumors with RB pathway mutations.

Synergistic Combination Potential

Preclinical studies highlight Aminoquinol’s synergy with 5-FU and Sorafenib (Table 2). For instance:

  • With 5-FU : Combined treatment enhances apoptosis via complementary DNA damage and kinase inhibition .

Table 2: Combination Therapy Data

Combination Observed Effect Reference
Aminoquinol + 5-FU Synergistic apoptosis in HCC cell lines
Aminoquinol + Sorafenib Enhanced proliferation blockade
Pharmacological Challenges

While 5-FU and Sorafenib have established safety profiles, Aminoquinol’s poor solubility and acute toxicity in animal models necessitate formulation improvements. Nanoparticle delivery or prodrug strategies (successfully used for other kinase inhibitors) could mitigate these issues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aminoquinol monophosphate
Reactant of Route 2
Aminoquinol monophosphate

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